molecular formula C13H10BrN3O2 B14906024 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide

Cat. No.: B14906024
M. Wt: 320.14 g/mol
InChI Key: WLBUMUHSROTLJL-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a nitrophenyl group attached to the imidazo[1,2-a]pyridine core. It is known for its diverse biological and pharmacological activities, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol . Another approach involves the cyclization of 2-aminopyridine with 4-nitroacetophenone in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s nitrophenyl group can participate in redox reactions, affecting the oxidative state of cells and influencing signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in redox reactions and interact with specific molecular targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C13H10BrN3O2

Molecular Weight

320.14 g/mol

IUPAC Name

2-(4-nitrophenyl)imidazo[1,2-a]pyridine;hydrobromide

InChI

InChI=1S/C13H9N3O2.BrH/c17-16(18)11-6-4-10(5-7-11)12-9-15-8-2-1-3-13(15)14-12;/h1-9H;1H

InChI Key

WLBUMUHSROTLJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)[N+](=O)[O-].Br

Origin of Product

United States

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